molecular formula C17H18FNO2S B2515750 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 2034386-82-6

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

Cat. No. B2515750
CAS RN: 2034386-82-6
M. Wt: 319.39
InChI Key: WISRBODDFSJDTP-UHFFFAOYSA-N
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Description

The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a synthetic organic compound that has been the focus of scientific research due to its potential use as a drug candidate. The compound has been synthesized using various methods and has shown promising results in scientific studies.

Scientific Research Applications

Anticonvulsant Agents

Compounds structurally related to "(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone" have been synthesized and evaluated for their anticonvulsant activities. For instance, derivatives with similar complex structures have shown potent activity in the maximal electroshock (MES) test, indicating potential applications in treating seizure disorders (Malik & Khan, 2014).

Anti-tumor Agents

Thienopyridine and benzofuran derivatives, sharing structural motifs with the query compound, have been explored for their cytotoxic activities against tumorigenic cell lines. This research highlights the potential of such compounds in developing new anticancer therapies (Hayakawa et al., 2004).

Luminescent Materials

Research into 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are related to the query compound by structural motifs, has led to the development of luminescent materials. These materials show significant potential for applications in low-cost lighting and display technologies due to their high quantum yields and remarkable Stokes' shifts (Volpi et al., 2017).

Synthetic Methodology

The compound and its relatives serve as intermediates in synthetic chemistry, enabling the development of novel synthetic routes and methodologies. For instance, studies have demonstrated their use in catalyst- and solvent-free synthesis processes, contributing to greener and more efficient chemical synthesis approaches (Huang et al., 2021).

Antimicrobial Activity

Some derivatives have been synthesized and tested for antimicrobial activity, showing effectiveness against various bacterial and fungal strains. This indicates the potential for developing new antimicrobial agents to combat resistant pathogens (Kumar et al., 2012).

Mechanism of Action

properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(5-fluoro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-13-3-4-15-12(7-13)8-16(22-15)17(20)19-6-5-14(9-19)21-10-11-1-2-11/h3-4,7-8,11,14H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISRBODDFSJDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

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